molecular formula C8H15ClO B15259903 3-(Chloromethyl)-3-ethyl-2-methyloxolane

3-(Chloromethyl)-3-ethyl-2-methyloxolane

Cat. No.: B15259903
M. Wt: 162.66 g/mol
InChI Key: ORXLBLBBSYXPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-3-ethyl-2-methyloxolane is an organic compound belonging to the class of oxolanes It features a five-membered ring with oxygen as a heteroatom, and it is substituted with chloromethyl, ethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-ethyl-2-methyloxolane can be achieved through several methods. One common approach involves the alkylation of oxolane derivatives. For instance, the reaction of 3-ethyl-2-methyloxolane with chloromethylating agents under controlled conditions can yield the desired product. The reaction typically requires a catalyst such as zinc chloride and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-ethyl-2-methyloxolane involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. These reactions can modify the molecular structure and properties of the compound, making it useful for different applications .

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-3-ethyl-2-methyloxane: Unique due to its specific substitution pattern on the oxolane ring.

    3-(Chloromethyl)-3-methyl-2-ethyl-oxolane: Similar structure but different substitution positions.

    3-(Chloromethyl)-3-ethyl-2-methyl-tetrahydrofuran: Similar ring structure but different heteroatom (oxygen replaced by sulfur).

Uniqueness

3-(Chloromethyl)-3-ethyl-2-methyloxolane is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and research .

Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

3-(chloromethyl)-3-ethyl-2-methyloxolane

InChI

InChI=1S/C8H15ClO/c1-3-8(6-9)4-5-10-7(8)2/h7H,3-6H2,1-2H3

InChI Key

ORXLBLBBSYXPJD-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCOC1C)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.